molecular formula C28H32O16 B150270 Isorhamnetin 3-O-robinobioside CAS No. 53584-69-3

Isorhamnetin 3-O-robinobioside

Cat. No. B150270
CAS RN: 53584-69-3
M. Wt: 624.5 g/mol
InChI Key: UIDGLYUNOUKLBM-IDQQZYJHSA-N
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Description

Isorhamnetin 3-O-robinobioside is a flavonoid compound . It shows a protective effect against lipid peroxidation induced by H2O2 and also inhibits the genotoxicity induced by hydroxyl radicals .


Synthesis Analysis

Isorhamnetin-3-O-rhamnoside was synthesized by a highly efficient three-enzyme (rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase) cascade using a UDP-rhamnose regeneration system . The highest titer of isorhamnetin-3-O-rhamnoside production reached 231 mg/L with a corresponding molar conversion of 100% .


Molecular Structure Analysis

The molecular structure of Isorhamnetin 3-O-robinobioside has been analyzed in several studies . It was identified as a potential novel lead compound with plausible binding energies against alpha glucosidase .


Chemical Reactions Analysis

The chemical reactions involving Isorhamnetin 3-O-robinobioside have been studied. It was found that it exhibits a protective effect against lipid peroxidation induced by H2O2 . It also inhibits the genotoxicity induced by hydroxyl radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isorhamnetin 3-O-robinobioside have been analyzed in several studies .

Scientific Research Applications

Antioxidant and Antigenotoxic Activity

Isorhamnetin 3-O-robinobioside, extracted from Nitraria retusa leaves, demonstrates significant antioxidant and antigenotoxic potential. In a study on the human chronic myelogenous leukemia cell line K562, it showed a protective effect against lipid peroxidation induced by H2O2 and inhibited genotoxicity induced by hydroxyl radicals (Boubaker et al., 2012).

Apoptosis in Cancer Cells

Isorhamnetin 3-O-robinobioside is also noted for its ability to induce apoptosis in human lymphoblastoid cells (TK6). Research indicates that both the ethyl acetate extract of Nitraria retusa and isorhamnetin 3-O-robinobioside enhance the apoptotic effects in cancer cells, confirmed by DNA fragmentation and PARP cleavage, indicating a release of caspase-3 level (Boubaker et al., 2012).

Antiproliferative Effects

Studies have shown that isorhamnetin 3-O-robinobioside possesses antiproliferative properties. For instance, it demonstrated potent antiproliferative activity in a dose- and time-dependent manner on human colon carcinoma (HCT-116) cells. This was associated with an increase in apoptosis and necrosis, and a disruption in cell cycle progression (Jaramillo et al., 2010).

Mitochondrial Biogenesis and AMPK Activation

In adipocyte studies, isorhamnetin 3-O-robinobioside affected mitochondrial biogenesis and AMP-activated protein kinase (AMPK) activation. It reduced intracellular lipid and triglyceride accumulation and inhibited the expression of adipogenic genes, while stimulating the expression of mitochondrial genes (Lee & Kim, 2018).

Nrf2 Activation and Oxidative Stress Protection

Isorhamnetin 3-O-robinobioside has been found to activate Nrf2 and induce the expression of its target genes, thereby playing a protective role against oxidative injury in hepatocytes. It increased the nuclear translocation of Nrf2 and stimulated antioxidant response element (ARE) reporter gene activity and protein levels of key enzymes (Yang et al., 2014).

Future Directions

The future directions for research on Isorhamnetin 3-O-robinobioside are promising. It has excellent application potential as a phytonutrient . It could be utilized to make foods and functional foods . The efficient method for isorhamnetin-3-O-robinobioside production described in the literature could be widely used for the rhamnosylation of flavonoids .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGLYUNOUKLBM-IDQQZYJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968360
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorhamnetin 3-O-robinobioside

CAS RN

53584-69-3
Record name Isorhamnetin 3-O-robinobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53584-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin 3-O-robinobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
CA Buschi, AB Pomilio - Journal of Natural Products, 1982 - ACS Publications
Isorhamnetin 3-O-robinobioside (1), choline and betaine were isolated from whole plants of Gomphrena martiana and identified by spectral data. Structural assignment of the …
Number of citations: 53 pubs.acs.org
J Boubaker, MB Sghaier… - BMC …, 2012 - bmccomplementmedtherapies …
… In this report, the isorhamnetin 3-o-robinobioside and its original extract, the ethyl acetate extract, from Nitraria retusa leaves, were evaluated for their ability to induce antioxidant and …
T Iwashina, G Kokubugata… - Natural Product …, 2018 - journals.sagepub.com
… 11 = Isorhamnetin 3-O-rutinoside, 12 = Isorhamnetin 3-O-robinobioside, 13 = Isorhamnetin 3-O-… [16]; isorhamnetin 3-O-rutinoside and isorhamnetin 3-O-robinobioside from the leaves of …
Number of citations: 4 journals.sagepub.com
T Iwashina, T Mizuno - Bulletin of the National Museum of Nature and …, 2022 - jstage.jst.go.jp
… Thus, 7 and 8 were identified as isorhamnetin 3-O-rutinoside (narcissin) and isorhamnetin 3-O-robinobioside (keioside, Fig. 1) by HPLC and TLC comparisons with authentic samples …
Number of citations: 2 www.jstage.jst.go.jp
Y Jin, HW Kim, MK Lee, SH Lee, HH Jang… - Korean Journal of …, 2017 - koreascience.kr
BACKGROUND: The objective of this study was to identify and compare the main phenolic compounds (anthocyanins, flavonoids, phenolic acids) in blueberry and black raspberry …
Number of citations: 9 koreascience.kr
AA Ali, MH Assaf, MA El-Shanawany… - Bulletin of …, 1997 - journals.ekb.eg
… For this reason, the structures of compounds 1,3,8 and 10 have been assigned as: Isorhamnetin-3-Orobinobioside, Narcissin, Isorhamnetin-3-(2,6dirhamnopyranosyl galactopyranoside…
Number of citations: 9 journals.ekb.eg
Y Murai, R Takahashi, J Kitajima… - Natural Product …, 2019 - journals.sagepub.com
… , quercetin 3-O-rutinoside, kaempferol 3-O-rhamnosyl-(1→4)-[rhamnosyl-(1→6)-galactoside], kaempferol 3-O-robinobioside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-robinobioside…
Number of citations: 3 journals.sagepub.com
G Zhe, W Ying-Chun, C Yan-Xu - Protein and peptide letters, 2016 - ingentaconnect.com
… and 14 were likely to be isorhamnetin 3-O-robinobioside and isorhamnetin 3-Orutinoside. … Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and …
Number of citations: 6 www.ingentaconnect.com
H Vasilev, S Ross, K Šmejkal, P Maršík, D Jankovská… - Molecules, 2019 - mdpi.com
… structure as compound 3, with absence of the α-rhamnopyranosyl moiety connected to C-2 of β-galactosyl residue, and we identified compound 4 as isorhamnetin-3-O-robinobioside-7-…
Number of citations: 11 www.mdpi.com
SH Lee, HW Kim, MK Lee, G Asamenew, YJ Kim, S Lee… - 2018 - e-jkfn.org
… In particular, isorhamnetin 3-O-rutinoside (narcissin) and isorhamnetin 3-O-robinobioside were confirmed as the major compounds in both samples. The flavonoid contents of prickly …
Number of citations: 2 www.e-jkfn.org

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